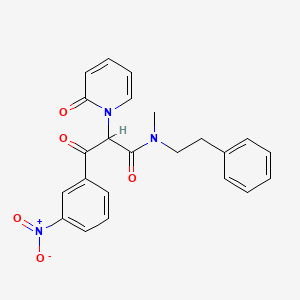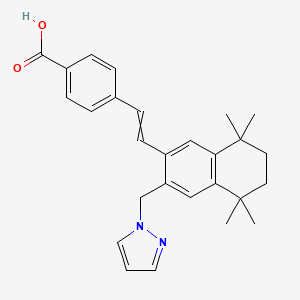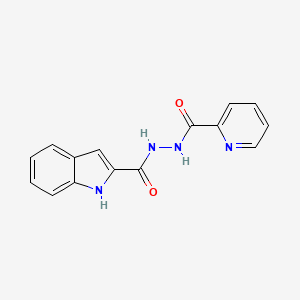
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of amides. This compound features a nitrophenyl group, a pyridinyl group, and a phenylethyl group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. The starting materials may include 3-nitrobenzaldehyde, 2-oxopyridine, and N-methyl-2-phenylethylamine. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the carbonyl carbon.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)butanamide
- N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)pentanamide
Uniqueness
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H21N3O5 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C23H21N3O5/c1-24(15-13-17-8-3-2-4-9-17)23(29)21(25-14-6-5-12-20(25)27)22(28)18-10-7-11-19(16-18)26(30)31/h2-12,14,16,21H,13,15H2,1H3 |
InChI-Schlüssel |
YYHMTADYAPAZLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=CC=C1)C(=O)C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3C=CC=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Chloromethyl)-1'-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'-one](/img/structure/B12459200.png)
![3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B12459201.png)

![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)
![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459209.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12459229.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)

![5-(4-chlorophenyl)-N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12459242.png)

![2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12459258.png)
